molecular formula C13H17NO4 B1518967 2-(3-(Butylcarbamoyl)phenoxy)acetic acid CAS No. 1018266-14-2

2-(3-(Butylcarbamoyl)phenoxy)acetic acid

Katalognummer: B1518967
CAS-Nummer: 1018266-14-2
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: DUDTUZKLQHYRTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery

The development of this compound emerges from the rich historical foundation established by pioneering work in phenoxyacetic acid chemistry during the mid-twentieth century. The foundational discoveries in phenoxyacetic acid derivatives trace back to 1940, when William Templeman published his groundbreaking findings that indole-3-acetic acid, a naturally occurring auxin, could effectively eliminate broadleaf plants within cereal fields when applied at high concentrations. This discovery catalyzed extensive research into synthetic auxin analogs, leading to the development of the first commercially successful phenoxyacetic acid herbicides.

The historical trajectory of phenoxyacetic acid research gained significant momentum during World War II, when four independent research groups working under wartime secrecy conditions simultaneously discovered the biological activity of various phenoxyacetic acid derivatives. These groups, including William Templeman and associates at Imperial Chemical Industries in the United Kingdom, Philip Nutman and associates at Rothamsted Research, Franklin Jones and associates at the American Chemical Paint Company, and Ezra Kraus with John Mitchell and associates at the University of Chicago and the United States Department of Agriculture, collectively established the foundation for modern phenoxyacetic acid chemistry. The synthesis methodology originally developed by Robert Pokorny at the C.B. Dolge Company in 1941 provided the technical framework that would eventually enable the synthesis of more complex derivatives such as this compound.

The evolution from simple phenoxyacetic acid structures to more sophisticated derivatives like this compound represents decades of systematic chemical modification aimed at enhancing selectivity, potency, and environmental stability. The incorporation of carbamoyl functional groups into phenoxyacetic acid frameworks emerged as researchers sought to develop compounds with improved pharmacological properties and reduced environmental persistence compared to earlier chlorinated derivatives.

Structural Classification Within Phenoxyacetic Acid Derivatives

This compound belongs to the phenoxyacetic acid derivative family, specifically classified as a substituted phenoxyacetic acid bearing a butylcarbamoyl substituent. The compound's International Union of Pure and Applied Chemistry name, 2-[3-(butylcarbamoyl)phenoxy]acetic acid, precisely describes its structural composition, which features an acetic acid moiety connected through an ether linkage to a phenyl ring bearing a butylcarbamoyl group at the meta position.

The structural framework of this compound can be systematically analyzed through its constituent components. The core phenoxyacetic acid backbone, represented by the phenyl ring connected to an acetic acid group via an oxygen bridge, constitutes the fundamental structural motif shared with other members of this chemical class. The distinguishing feature lies in the butylcarbamoyl substituent, which consists of a carbonyl group bonded to a secondary amine bearing a butyl chain. This specific substitution pattern significantly influences the compound's chemical reactivity, biological activity, and physicochemical properties.

Table 1: Structural Comparison of Phenoxyacetic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Phenoxyacetic acid C₈H₈O₃ 152.15 None 122-59-8
This compound C₁₃H₁₇NO₄ 251.28 3-Butylcarbamoyl 1018266-14-2
2,4-Dichlorophenoxyacetic acid C₈H₆Cl₂O₃ 221.04 2,4-Dichloro 94-75-7
2-Methyl-4-chlorophenoxyacetic acid C₉H₉ClO₃ 200.62 2-Methyl-4-chloro 94-74-6

The molecular architecture of this compound exhibits several distinctive structural features that differentiate it from conventional phenoxyacetic acid derivatives. The butylcarbamoyl substituent introduces both hydrogen bonding capacity through the amide functionality and increased lipophilicity through the butyl chain, creating a compound with enhanced membrane permeability characteristics compared to simpler phenoxyacetic acids. The meta positioning of the carbamoyl group relative to the ether linkage provides optimal spatial arrangement for biological target interaction while maintaining structural stability.

The structural classification extends beyond simple substitution patterns to encompass stereochemical considerations and conformational preferences. The butylcarbamoyl group can adopt multiple conformations due to rotation around the carbon-nitrogen bond, influencing the compound's three-dimensional shape and consequently its biological activity profile. This conformational flexibility represents a significant advantage in drug design applications, as it allows for optimization of target binding through conformational selection.

Significance in Agricultural and Pharmaceutical Research

The significance of this compound in contemporary agricultural and pharmaceutical research stems from its unique combination of structural features that confer enhanced biological activity compared to traditional phenoxyacetic acid derivatives. In agricultural applications, this compound demonstrates particular promise in herbicide development and plant growth regulation research, areas where phenoxyacetic acid derivatives have historically played crucial roles.

Agricultural research applications center on the compound's potential as a plant growth regulator and selective herbicide. The butylcarbamoyl modification significantly enhances the compound's interaction with plant hormone receptors, particularly those involved in auxin signaling pathways. Research investigations have demonstrated that phenoxyacetic acid derivatives with carbamoyl substituents exhibit improved selectivity profiles, effectively controlling broadleaf weeds while showing reduced phytotoxicity toward monocotyledonous crops. This selectivity advantage represents a substantial improvement over earlier phenoxyacetic acid herbicides, which often displayed broader spectrum activity that could damage non-target crop species.

Table 2: Research Applications and Properties

Research Area Property/Application Significance
Agricultural Chemistry Plant Growth Regulation Enhanced auxin-like activity
Herbicide Development Selective Weed Control Improved crop safety profile
Pharmaceutical Research Bioactive Scaffold Template for drug development
Chemical Synthesis Intermediate Compound Versatile synthetic building block

Pharmaceutical research applications focus on the compound's potential as a bioactive scaffold for drug development. The phenoxyacetic acid framework has demonstrated significant utility in medicinal chemistry, serving as the structural foundation for numerous therapeutic agents including non-steroidal anti-inflammatory drugs, cholecystokinin receptor antagonists, and various other pharmacologically active compounds. The incorporation of the butylcarbamoyl group introduces additional pharmacophoric elements that can enhance binding affinity and selectivity for specific biological targets.

Recent pharmaceutical research has highlighted the potential of phenoxyacetic acid derivatives in developing novel therapeutic agents for various medical conditions. Studies have shown that compounds bearing phenoxyacetic acid scaffolds exhibit diverse biological activities including anti-inflammatory, analgesic, hypoglycemic, and anticancer properties. The butylcarbamoyl substituent in this compound provides additional hydrogen bonding capacity and conformational flexibility that can be exploited in rational drug design approaches.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex bioactive molecules. The presence of multiple reactive functional groups, including the carboxylic acid, ether linkage, and amide functionality, enables diverse chemical modifications through established synthetic transformations. These structural features make the compound particularly valuable in combinatorial chemistry approaches and structure-activity relationship studies aimed at optimizing biological activity profiles.

Eigenschaften

IUPAC Name

2-[3-(butylcarbamoyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-3-7-14-13(17)10-5-4-6-11(8-10)18-9-12(15)16/h4-6,8H,2-3,7,9H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDTUZKLQHYRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Properties

The table below compares 2-(3-(Butylcarbamoyl)phenoxy)acetic acid with structurally related phenoxy acetic acid derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound Butylcarbamoyl (meta) C₁₃H₁₇NO₄ 263.28 (calculated) Not reported Carbamoyl-linked butyl chain enhances lipophilicity; potential for hydrogen bonding .
2-(3-(Ethylcarbamoyl)phenoxy)acetic acid Ethylcarbamoyl (meta) C₁₁H₁₃NO₄ 223.20 Not reported Shorter alkyl chain reduces steric hindrance; may improve solubility .
2-(3-Carbamoylphenoxy)acetic acid Carbamoyl (meta) C₉H₉NO₄ 195.17 Not reported Lacks alkyl chain on carbamoyl; higher polarity and hydrogen-bonding capacity .
(3-tert-Butylphenoxy)acetic acid tert-Butyl (meta) C₁₂H₁₆O₃ 208.25 Not reported Bulky tert-butyl group increases hydrophobicity; no carbamoyl functionality .
2-[4-(sec-Butyl)phenoxy]acetic acid sec-Butyl (para) C₁₂H₁₆O₃ 208.25 Not reported Branched alkyl chain at para position; steric effects may alter reactivity .
2-(3-(Trifluoromethyl)phenoxy)acetic acid Trifluoromethyl (meta) C₉H₇F₃O₃ 220.15 Not reported Electron-withdrawing CF₃ group enhances acidity and metabolic stability .
2-(2-(3-Chlorophenoxy)phenyl)acetic acid Chlorophenoxy (ortho) C₁₄H₁₁ClO₃ 262.69 Not reported Chlorine substituent increases electronegativity; ortho substitution may hinder rotation .

Research Findings and Data Gaps

  • Physicochemical Data: Melting points and solubility data for this compound are absent in the evidence, necessitating experimental validation.
  • Biological Studies: While analogs like 2-(3-carbamoylphenoxy)acetic acid () are documented, targeted studies on the butylcarbamoyl derivative’s bioactivity are lacking.

Vorbereitungsmethoden

The compound consists of a phenoxyacetic acid core substituted at the 3-position of the phenyl ring with a butylcarbamoyl group. This structural motif suggests that the synthesis involves strategic formation of the phenoxyacetic acid backbone, followed by introduction of the butylcarbamoyl substituent, typically via amide bond formation.

Preparation Methods

General Synthetic Strategy

The preparation of 2-(3-(Butylcarbamoyl)phenoxy)acetic acid generally involves two key synthetic steps:

  • Step 1: Formation of the 3-(Butylcarbamoyl)phenol intermediate
  • Step 2: Etherification of the phenol with chloroacetic acid or its derivatives to yield the phenoxyacetic acid

This approach is consistent with phenylacetic acid derivative syntheses documented in patent literature and medicinal chemistry research.

Detailed Synthetic Routes

Etherification to Form Phenoxyacetic Acid
  • The phenolic hydroxyl group of the 3-(butylcarbamoyl)phenol intermediate is then reacted with chloroacetic acid or its esters (e.g., ethyl chloroacetate).
  • This reaction is commonly performed under basic conditions (e.g., sodium hydroxide or potassium carbonate) to promote nucleophilic substitution.
  • The reaction temperature is often maintained between 50-80°C to optimize yield.
  • Subsequent hydrolysis of ester intermediates may be required to yield the free acid form.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Solvent Temperature (°C) Time (hours) Yield (%) Notes
Amide formation 3-aminophenol + butyl isocyanate + base DCM or THF 20-40 2-6 70-85 Use of triethylamine to trap HCl
Etherification Phenol intermediate + chloroacetic acid + base Water/ethanol or DMF 50-80 4-8 65-80 Base: K2CO3 or NaOH; may require ester hydrolysis
Hydrolysis (if ester used) Acid or base catalysis Water or aqueous acid 60-90 2-4 >90 To convert ester to acid

Research Findings and Optimization Notes

  • Purity and Yield: Optimization of reaction time and temperature is crucial to maximize yield and minimize side reactions such as over-alkylation or hydrolysis of sensitive groups.
  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can improve etherification efficiency but may complicate purification.
  • Moisture Control: Strict moisture control during amide formation improves product consistency, as water can hydrolyze reactive intermediates.
  • Crystallization and Isolation: The final acid is often isolated by acidification and crystallization from suitable solvents such as ethyl acetate or hexane mixtures to achieve high purity.

Patent Literature Insights

  • Patent US7291729B2 outlines processes for preparing phenylacetic acid derivatives involving aryl ether formation and amide introduction, which are directly applicable to the synthesis of this compound.
  • The patent emphasizes the use of substituted phenols and chloroacetic acid derivatives under basic conditions to achieve etherification with high selectivity.
  • Additional patents and patent applications describe similar synthetic approaches with variations in protecting groups and purification techniques to improve yield and scalability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-(butylcarbamoyl)phenoxy)acetic acid, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves coupling 3-aminophenol derivatives with butyl isocyanate to form the carbamoyl intermediate, followed by alkylation with chloroacetic acid under basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) improves coupling reaction rates .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
    • Characterization : Confirm product purity via HPLC (>95%) and structural validation using 1H^1H-NMR (e.g., phenoxy proton resonance at δ 6.8–7.2 ppm) and FT-IR (amide C=O stretch ~1650 cm1^{-1}) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Key Techniques :

  • Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) to determine optimal dissolution for biological assays .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals melting points (e.g., ~120–125°C) and decomposition thresholds .
  • LogP determination : Reverse-phase HPLC or shake-flask methods estimate lipophilicity, critical for pharmacokinetic predictions .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Initial Screening :

  • Enzyme inhibition : Test against target enzymes (e.g., cyclooxygenase or lipoxygenase) using fluorometric or colorimetric assays .
  • Cytotoxicity : MTT assays on cell lines (e.g., HEK-293 or HeLa) to establish IC50_{50} values .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structural modifications to the phenoxy or butylcarbamoyl groups enhance target specificity?

  • Strategy :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., halogens) on the phenyl ring to modulate electronic density and binding affinity to receptors .
  • Carbamoyl optimization : Replace the butyl group with branched alkyl chains (e.g., isopropyl) or aryl moieties to alter steric interactions and metabolic stability .
    • Validation : Computational docking (e.g., AutoDock Vina) paired with site-directed mutagenesis studies identifies critical binding residues .

Q. How should researchers resolve contradictory data in biological activity across different assay systems?

  • Approach :

  • Assay standardization : Compare results under consistent conditions (e.g., pH, temperature, and cell passage number) .
  • Mechanistic studies : Use CRISPR-edited cell lines or enzyme knockout models to isolate target pathways .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Q. What strategies mitigate poor bioavailability observed in preclinical studies?

  • Solutions :

  • Prodrug design : Esterify the carboxylic acid group to improve membrane permeability, with in vivo hydrolysis regenerating the active form .
  • Nanocarrier systems : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance solubility and sustained release .
  • Co-crystallization : Explore co-crystals with co-formers (e.g., succinic acid) to optimize dissolution rates .

Q. How can synthetic byproducts or impurities be identified and minimized?

  • Analytical Workflow :

  • HPLC-MS : Detect trace impurities (e.g., unreacted intermediates or degradation products) with a detection limit of <0.1% .
  • Process optimization : Implement column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for purification .
  • DoE (Design of Experiments) : Use factorial designs to optimize reaction parameters (e.g., stoichiometry, temperature) and reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Butylcarbamoyl)phenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-(Butylcarbamoyl)phenoxy)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.